dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate

Organic Synthesis Cross-Coupling Protecting Group Strategy

CNS-targeted medicinal chemistry programs often face synthetic bottlenecks when constructing imidazole-based libraries requiring sequential, non-interfering derivatization. This compound eliminates those bottlenecks by integrating three orthogonal reactive handles in a single, pre-protected scaffold: - C2-Br enables late-stage Suzuki coupling for aryl/heteroaryl introduction - N1-benzyl serves as a stable lipophilic anchor, eliminating separate N-protection steps - C4/C5 dimethyl esters allow independent amide diversification for rapid SAR exploration Supplied as a single purchasable intermediate to accelerate parallel synthesis campaigns and reduce overall development timelines.

Molecular Formula C14H13BrN2O4
Molecular Weight 353.17 g/mol
Cat. No. B12069706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate
Molecular FormulaC14H13BrN2O4
Molecular Weight353.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(C(=N1)Br)CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C14H13BrN2O4/c1-20-12(18)10-11(13(19)21-2)17(14(15)16-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyCFWNFRQSWCFWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate: Procurement and Functional Baseline


Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate (CAS: 808736-72-3) is a trisubstituted imidazole building block with a molecular weight of 353.17 g/mol . Its structure combines a 2-bromo substituent for cross-coupling reactivity, an N1-benzyl group for orthogonal protection, and 4,5-dimethyl ester functionalities . This scaffold serves as an advanced intermediate for medicinal chemistry programs requiring late-stage diversification.

Procurement Alert: Why Close Analogs Cannot Replace Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate


The target compound integrates three critical functionalities: a C2-bromo handle for cross-coupling, an N1-benzyl protecting group, and 4,5-dimethyl esters. Substitution with analogs lacking one of these features fundamentally alters the synthetic utility or introduces additional deprotection steps. For instance, dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS 705280-65-5) lacks the N-benzyl group, exposing the imidazole NH to potential side reactions during cross-coupling . Conversely, 1-benzyl-2-bromo-1H-imidazole (CAS 235426-32-1) lacks the ester functionalities, precluding its use as a core scaffold for further derivatization [1]. The target compound's specific substitution pattern thus defines a unique starting point for synthetic routes.

Quantitative Differentiation Evidence: Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate vs. Analogs


Synthetic Utility: Orthogonal N1-Benzyl Protection Enables Broader Cross-Coupling Scope

While the C2-bromo substituent in imidazole derivatives generally participates in palladium-catalyzed cross-coupling reactions [1], the presence of an unprotected N1-H in analogs like dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS 705280-65-5) can lead to catalyst deactivation or side reactions [2]. Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate incorporates a benzyl protecting group, which mitigates this issue and expands the scope of viable cross-coupling partners. This structural difference eliminates the need for a separate N-protection step in synthetic routes.

Organic Synthesis Cross-Coupling Protecting Group Strategy

Biological Target Space Differentiation: Accessing the NMDA Ligand Pharmacophore

Imidazole-4,5-dicarboxylic acid (IDA) derivatives are established ligands for NMDA receptors, with substituents at the N1 position critically influencing agonist/antagonist profiles [1]. The target compound, bearing a hydrophobic N1-benzyl group, occupies a distinct chemical space compared to unsubstituted or alkyl-substituted analogs. This structural feature positions it as a precursor for exploring lipophilic interactions within the NMDA receptor binding pocket, a region not addressable by simpler 2-bromo-IDA esters lacking N-substitution.

Medicinal Chemistry Neuropharmacology NMDA Receptor

Functional Density Advantage: Three Orthogonal Handles for Parallel Library Synthesis

Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate provides three distinct reactive sites for sequential or parallel functionalization: C2-Br for cross-coupling, and C4/C5 ester groups for amidation or hydrolysis. This is in contrast to more common building blocks like 1-benzyl-2-bromo-1H-imidazole (CAS 235426-32-1), which lacks the ester functionalities and thus offers only a single diversification point (C2) [1]. The higher functional density allows for the generation of more diverse compound libraries from a single starting material.

Parallel Synthesis Diversity-Oriented Synthesis Medicinal Chemistry

Antidepressant Pharmacophore Relevance: Proximity to Thietane-Containing Bioisosteres

Patent RU2537948C1 explicitly claims 2-bromo-1-(thietan-3-yl)imidazole-4,5-dicarboxylic acid derivatives as exhibiting antidepressant activity [1]. The target compound, dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate, serves as a close structural analog where the N1-benzyl group can be considered a bioisostere of the N1-thietanyl moiety. This establishes a clear path for using the target compound as a core scaffold to generate novel analogs of these patented, biologically active molecules.

CNS Drug Discovery Antidepressant Bioisosterism

Optimal Application Scenarios for Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate Based on Differential Evidence


Medicinal Chemistry: Synthesis of Diverse CNS-Targeted Libraries via Parallel Amidation and Cross-Coupling

The compound's three orthogonal reactive handles (C2-Br, C4-ester, C5-ester) make it ideal for generating focused libraries for CNS targets, particularly NMDA receptors [1]. The N1-benzyl group provides an immediate lipophilic anchor for the NMDA pharmacophore, while the ester groups allow for rapid amide diversification. The C2-bromine enables late-stage introduction of aryl or heteroaryl groups via Suzuki coupling. This integrated functionality streamlines the synthesis of analogs related to patented 2-bromo-imidazole-4,5-dicarboxylate antidepressants [2], reducing synthetic steps compared to building the core from simpler precursors. [1][2]

Chemical Biology: Probe Development Requiring Orthogonal Functionalization

For developing chemical probes, the ability to sequentially modify distinct positions on the imidazole core is critical. The C2-bromo site can be used to install an affinity tag (e.g., biotin via a linker), while the C4 and C5 esters can be independently converted to amides bearing fluorophores or other reporter groups. The N1-benzyl group serves as a stable, non-reactive anchor throughout the synthetic sequence, preventing side reactions that could occur with an unprotected imidazole N-H [1]. This precise control over molecular architecture is essential for creating well-defined bifunctional probes. [1]

Process Chemistry: Scalable Intermediate for Late-Stage Diversification

In a process chemistry setting, this compound functions as a common advanced intermediate. The N1-benzyl group eliminates the need for a separate N-protection step, a common bottleneck in imidazole chemistry due to the nucleophilic nature of the NH group [1]. By starting from this pre-protected, multi-functional scaffold, parallel medicinal chemistry efforts can diversify the C2, C4, and C5 positions without interference, accelerating SAR campaigns and reducing overall development timelines. This consolidation of synthetic effort at a single, purchasable intermediate represents a strategic advantage for resource-constrained discovery programs. [1]

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